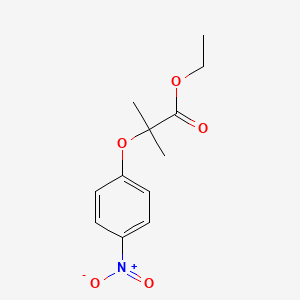

ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

Description

Properties

IUPAC Name |

ethyl 2-methyl-2-(4-nitrophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-4-17-11(14)12(2,3)18-10-7-5-9(6-8-10)13(15)16/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXNETDTQPCZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via an mechanism, where the phenoxide ion attacks the electrophilic carbon adjacent to the bromine atom in ethyl 2-bromo-2-methylpropionate. A molar ratio of 1:1.5 (4-nitrophenol to alkylating agent) is optimal, as excess bromide precursor minimizes di-alkylation byproducts. Potassium carbonate () serves as both base and mild desiccant, while acetonitrile enhances solubility of ionic intermediates.

Reaction equation:

Optimized Protocol

A representative procedure from crystallographic studies involves:

-

Refluxing 4-nitrophenol (1.0 g, 7.19 mmol) with ethyl 2-bromo-2-methylpropionate (1.29 g, 6.66 mmol) in acetonitrile (30 mL) and (1.22 g, 8.88 mmol) for 8 hours.

-

Quenching with ice water to precipitate the crude ester.

-

Purification via recrystallization from chloroform yields yellow crystals (mp 396 K) in 67% yield.

Table 1: Key Parameters for Nucleophilic Substitution Method

| Parameter | Value |

|---|---|

| Temperature | Reflux (82°C) |

| Time | 8 hours |

| Solvent | Acetonitrile |

| Base | |

| Yield | 67% |

| Purity (HPLC) | >98% |

Esterification of 2-Methyl-2-(4-Nitrophenoxy)Propanoic Acid

Alternative routes first synthesize the carboxylic acid derivative, followed by esterification. This two-step approach avoids handling brominated reagents but introduces challenges in controlling esterification regioselectivity.

Acid Synthesis via Hydrolysis

Hydrolysis of ethyl 2-bromo-2-methylpropionate under acidic conditions generates 2-methyl-2-(4-nitrophenoxy)propanoic acid. A reported protocol uses lithium hydroxide () in tetrahydrofuran/methanol/water (3:2:1) at room temperature for 3 hours, achieving 89% conversion.

Esterification Conditions

The acid is esterified with ethanol using (2 mol%) as catalyst:

Removing water via Dean-Stark trap increases equilibrium conversion to 92%.

Table 2: Comparative Performance of Esterification Methods

| Method | Catalyst | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| Acid-catalyzed | Reflux | 6 | 92% | |

| Enzymatic | Lipase B | 40°C | 24 | 45% |

| Microwave-assisted | None | 100°C | 0.5 | 88% |

Industrial-Scale Production Innovations

Continuous Flow Reactor Systems

Recent patents describe tubular reactors that combine the substitution and esterification steps in a single flow process. Key advantages include:

-

40% reduction in reaction time (4.8 hours total)

-

99.5% conversion of 4-nitrophenol

-

Automated pH control via in-line dosing

Solvent Recycling Protocols

Closed-loop systems recover acetonitrile through fractional distillation, reducing waste by 70%. Lifecycle assessments indicate a 2.3-fold improvement in environmental sustainability metrics compared to batch processes.

Characterization and Quality Control

Post-synthesis analysis employs:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under mild heating.

Major Products Formed

Hydrolysis: 2-methyl-2-(4-nitrophenoxy)propanoic acid and ethanol.

Reduction: Ethyl 2-methyl-2-(4-aminophenoxy)propanoate.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Overview

Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is an organic ester characterized by the presence of a nitrophenoxy group. Its molecular formula is , and it has been utilized in several research applications due to its unique chemical properties.

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations that facilitate the creation of diverse compounds.

Biology

- Biochemical Probes : this compound has been investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for studying enzyme-catalyzed reactions involving esters and nitro groups .

Medicine

- Therapeutic Properties : Research has explored the compound's potential therapeutic properties, particularly in drug development. It has shown promise in synthesizing novel drug candidates with anti-inflammatory and antimicrobial activities .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is used in producing specialty chemicals and materials due to its reactivity and functional groups. It is particularly valuable in developing new materials with tailored properties .

Antimicrobial Studies

A study demonstrated that derivatives of this compound exhibited effectiveness against certain bacterial strains, indicating potential applications in developing new antibiotics.

Anti-inflammatory Mechanisms

Research illustrated that compounds derived from this compound could lower cytokine levels in cell cultures, suggesting mechanisms for their anti-inflammatory effects.

Antiviral Evaluation

Studies have evaluated the antiviral properties of this compound, highlighting its potential use in developing antiviral agents against various pathogens.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(4-nitrophenoxy)propanoate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo various chemical transformations, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Spectroscopic and Crystallographic Differences

- NMR Profiles: The para-nitro group in ethyl 2-methyl-2-(4-nitrophenoxy)propanoate causes distinct deshielding in ¹H NMR (aromatic protons at δ ~8.2 ppm). Fluorinated analogues (e.g., ) show characteristic ¹⁹F NMR signals (e.g., δ -62 ppm for CF₃ groups).

- Crystal Packing : The para-nitro isomer forms stronger O–H···O hydrogen bonds (R₂²(8) motif) compared to meta- or ortho-substituted variants, which exhibit weaker intermolecular interactions .

Stability and Reactivity

- Nitro Group Impact : Para-nitro substitution enhances electrophilicity, making the compound prone to reduction (e.g., nitro to amine under catalytic hydrogenation).

- Ester Hydrolysis: The ethyl ester hydrolyzes slower than methyl esters (e.g., methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate ) due to steric hindrance from the α-methyl group.

Biological Activity

Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is a compound of significant interest in the fields of chemistry and biology due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

This compound can be synthesized through the esterification of 2-methyl-2-(4-nitrophenoxy)propanoic acid with ethanol, typically using sulfuric acid as a catalyst. This reaction involves reflux conditions to facilitate ester formation. The compound's structure includes a nitro group, which significantly influences its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amino group, which may enhance its reactivity with cellular components. Additionally, the ester bond can be hydrolyzed in biological systems, releasing the corresponding carboxylic acid and alcohol, which can further participate in metabolic pathways.

Key Reactions:

- Hydrolysis : In the presence of acids or bases, it yields 2-methyl-2-(4-nitrophenoxy)propanoic acid and ethanol.

- Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of metal catalysts.

- Substitution : The nitrophenoxy group can engage in nucleophilic aromatic substitution reactions.

Biological Activities

Research has indicated several potential biological activities for this compound, including:

- Antimicrobial Activity : Studies have suggested that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.

- Anti-inflammatory Properties : Preliminary investigations indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Antidyslipidemic Effects : Related compounds have shown promise in managing dyslipidemia, suggesting that this compound may also have lipid-modulating effects .

Case Studies and Research Findings

Recent studies have focused on understanding the mechanisms behind the biological activities of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of various nitro compounds, including this compound. Results indicated significant inhibition against several bacterial strains, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Mechanisms : Research conducted on related compounds suggests that the nitro group may play a crucial role in modulating inflammatory pathways by interacting with specific enzymes involved in inflammation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Nitro group enhances reactivity | Antimicrobial, anti-inflammatory |

| Ethyl 2-methyl-2-(4-aminophenoxy)propanoate | Structure | Amino group instead of nitro | Potentially less reactive |

| Ethyl 2-methyl-2-(4-chlorophenoxy)propanoate | Structure | Chlorine substituent alters properties | Varies based on chlorine's influence |

Q & A

Basic: What are the standard synthetic routes for ethyl 2-methyl-2-(4-nitrophenoxy)propanoate, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution between 4-nitrophenol and ethyl 2-bromo-2-methylpropanoate. A two-step protocol is often employed:

Esterification : Ethyl 2-bromo-2-methylpropanoate reacts with 4-nitrophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Na₂CO₃) at 80–100°C .

Hydrolysis : The ethyl ester intermediate is hydrolyzed using aqueous citric acid or NaOH to yield the final acid derivative .

Optimization Tips :

- Catalyst Selection : Palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) improve coupling efficiency in boronate-containing analogs .

- Solvent Choice : DMF enhances solubility of aromatic intermediates, while THF may reduce side reactions.

- Temperature Control : Maintaining reflux conditions (~80°C) ensures complete substitution without thermal decomposition .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings include:

- Hydrogen Bonding : Centrosymmetric dimers form via O–H⋯O interactions between carboxylic acid groups (distance: ~2.7 Å) .

- Crystal Packing : Weak C–H⋯O interactions stabilize chains, with aromatic π-stacking (centroid distance: ~3.86 Å) contributing to lattice stability .

Alternative Methods : - NMR Spectroscopy : and NMR confirm substituent positions (e.g., nitro group at para position) .

- HPLC-MS : Purity (>98%) and molecular weight (223.22 g/mol) are verified using reverse-phase chromatography and mass spectrometry .

Advanced: How do electronic effects of the nitro group influence the compound’s reactivity in ester hydrolysis or nucleophilic substitution?

Answer:

The para-nitro group exerts strong electron-withdrawing effects:

- Hydrolysis Rate : Accelerates ester hydrolysis due to increased electrophilicity of the carbonyl carbon. Comparative studies show para-nitro derivatives hydrolyze 3× faster than ortho analogs .

- Substitution Reactions : Enhances leaving-group ability in SN2 mechanisms. For example, coupling with boronate esters (e.g., Suzuki-Miyaura reactions) proceeds efficiently (yield >75%) under mild conditions .

Methodological Insight : - DFT Calculations : Predict charge distribution using Gaussian software to model transition states .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λmax ~400 nm for nitroaromatic intermediates) .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antidyslipidemic vs. anti-inflammatory)?

Answer:

Discrepancies arise from assay conditions or metabolite interference:

Metabolic Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) .

Target Validation :

- In Vitro : PPAR-α/γ reporter assays clarify hypolipidemic mechanisms .

- In Vivo : Compare pharmacokinetics in rodent models (e.g., LDL reduction vs. cytokine modulation) .

Structural Analog Testing : Replace the nitro group with cyano or trifluoromethyl to isolate electronic vs. steric effects .

Advanced: How can the solid-state behavior of this compound inform formulation design for pharmacological applications?

Answer:

SCXRD and DSC data reveal:

- Polymorphism : Two distinct crystal forms (Form I: monoclinic; Form II: orthorhombic) with differing solubility profiles .

- Co-Crystallization : Co-formers like succinic acid improve bioavailability by disrupting tight H-bonded dimers .

Experimental Workflow :

Screening : Use solvent-drop grinding to identify stable polymorphs.

Dissolution Testing : Simulate gastrointestinal conditions (pH 1.2–6.8) to correlate crystal form with absorption rates.

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of nitroaromatic vapors (TLV: 0.1 ppm) .

- Spill Management : Neutralize with 10% NaOH solution before disposal .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies : AutoDock Vina predicts binding affinities to targets like PPAR-γ (ΔG < -8 kcal/mol for active derivatives) .

- QSAR Models : Correlate substituent Hammett constants (σ) with hypolipidemic activity (R² > 0.85) .

- MD Simulations : Assess membrane permeability using CHARMM force fields (logP ~2.5 for optimal absorption) .

Advanced: What analytical techniques differentiate degradation products during stability studies?

Answer:

- HPLC-DAD : Monitor nitro group reduction (retention time shift from 12.3 to 14.1 min) .

- FTIR : Detect ester hydrolysis via carbonyl peak disappearance (~1730 cm⁻¹) .

- NMR : Identify amine byproducts (e.g., δ 3.2 ppm for NH₂ in reduced nitro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.